

Rubrosterone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Rubrosterone*

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Abstract

Rubrosterone, a C19 steroid and a metabolite of phytoecdysteroids, has garnered interest within the scientific community for its unique structural features and potential biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Rubrosterone**, consolidating available spectroscopic data and outlining key experimental protocols for its isolation and synthesis. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Rubrosterone is an androstane-type steroid characterized by a tetracyclic core and multiple hydroxyl and ketone functional groups. Its systematic IUPAC name is (2 β ,3 β ,14 α)-2,3,14-trihydroxy-5 β -androst-7-ene-6,17-dione.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Rubrosterone** is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and synthetic methodologies.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₆ O ₅	PubChem
Molar Mass	334.41 g/mol	PubChem[1]
CAS Number	19466-41-2	Wikipedia[1]
Appearance	Powder	ChemFaces
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
Melting Point	Not explicitly found in searches	N/A
Optical Rotation	Not explicitly found in searches	N/A

Table 1: Physicochemical Properties of **Rubrosterone**

Stereochemistry and Absolute Configuration

The stereochemistry of **Rubrosterone** is a critical aspect of its chemical identity and biological function. The molecule possesses seven stereocenters, leading to a specific three-dimensional arrangement of its atoms. The accepted stereochemical designations are 2 β , 3 β , 5 β , and 14 α . [1] The absolute configuration has been determined through chemical and spectroscopic methods, as detailed in the seminal work by Takemoto et al. (1969).[2]

The InChI (International Chemical Identifier) provides a standardized, unambiguous representation of the molecule's structure, including its stereochemistry:

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1[1]

Spectroscopic Data

The structural elucidation of **Rubrosterone** was primarily achieved through the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. While the original detailed spectral data from the 1969 publication by Takemoto

et al. in Tetrahedron is not readily available in open-access formats, the key structural features have been confirmed through these methods. For researchers seeking to verify or compare spectroscopic data, accessing this original publication is recommended.

To date, a public domain crystallographic information file (CIF) for **Rubrosterone** has not been identified in the Crystallography Open Database.

Experimental Protocols

Isolation of Rubrosterone from *Achyranthes rubrofusca*

The original isolation of **Rubrosterone** was reported from the roots of *Achyranthes rubrofusca*. While the detailed experimental protocol from the 1969 paper is not fully accessible, a general workflow for the isolation of phytoecdysteroids from *Achyranthes* species can be outlined.

Caption: Generalized workflow for the isolation of **Rubrosterone**.

A detailed protocol would involve the following conceptual steps:

- **Extraction:** The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol.
- **Solvent Partitioning:** The crude methanol extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fraction containing **Rubrosterone** is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol).
- **Purification:** Fractions containing **Rubrosterone** are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Crystallization:** The purified **Rubrosterone** is crystallized from a suitable solvent system to yield the pure compound.

Synthesis of Rubrosterone

The synthesis of **Rubrosterone** has been reported, providing a means to obtain the compound for further study without reliance on natural sources. A key publication by Hikino et al. outlines a synthetic route.[3] While the full detailed experimental procedure is not available in the provided search results, a conceptual overview of a potential synthetic strategy is presented below. The synthesis would likely involve a multi-step process starting from a readily available steroid precursor.

Caption: Conceptual workflow for the synthesis of **Rubrosterone**.

Biological Activity

Rubrosterone has been noted for its potential anabolic and androgenic activities, though quantitative data from the initial searches is limited. Further investigation into its biological profile is warranted to understand its mechanism of action and potential therapeutic applications.

Conclusion

This technical guide has summarized the core chemical and stereochemical features of **Rubrosterone**, providing a foundation for researchers in the field. While foundational knowledge is well-established, this review highlights the need for more accessible and detailed quantitative data, particularly high-resolution NMR spectra and X-ray crystallographic data, to facilitate further research and development efforts centered on this intriguing natural product. The provided conceptual workflows for isolation and synthesis offer a starting point for practical laboratory work.

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References

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